molecular formula C11H15NO2 B14834608 Ethyl (5,6-dimethylpyridin-3-YL)acetate

Ethyl (5,6-dimethylpyridin-3-YL)acetate

Cat. No.: B14834608
M. Wt: 193.24 g/mol
InChI Key: BXCLUIQPIMIUOT-UHFFFAOYSA-N
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Description

Ethyl (5,6-dimethylpyridin-3-YL)acetate is a pyridine-derived ester featuring a 5,6-dimethyl-substituted pyridine ring with an ethyl acetate group at the 3-position. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive pyridine derivatives, which often exhibit antimicrobial, anti-inflammatory, or receptor-modulating properties. The methyl groups at positions 5 and 6 likely enhance lipophilicity and steric effects, while the ester moiety provides a site for metabolic transformation or further synthetic modification.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-(5,6-dimethylpyridin-3-yl)acetate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)6-10-5-8(2)9(3)12-7-10/h5,7H,4,6H2,1-3H3

InChI Key

BXCLUIQPIMIUOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(C(=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (5,6-dimethylpyridin-3-YL)acetate can be synthesized through the esterification reaction between 5,6-dimethylpyridin-3-ylacetic acid and ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5,6-dimethylpyridin-3-YL)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl (5,6-dimethylpyridin-3-YL)acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Gaps

Further studies comparing pyridine and pyrimidine analogs are needed to elucidate:

  • Bioactivity : Impact of core heterocycle and substituents on target engagement (e.g., kinase inhibition).
  • ADMET Profiles : Role of methyl vs. sulfur-containing groups in bioavailability and toxicity.

Conclusion this compound occupies a unique niche among heterocyclic esters, with its pyridine core and dimethyl substitution distinguishing it from sulfur-containing pyrimidine derivatives like the compound in . Systematic comparisons of such analogs are critical for rational drug design and material science applications.

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